Furo[2,3-b]quinoline-2-carboxylic acid
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Overview
Description
Furo[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that features a fused furan and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[2,3-b]quinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of a catalyst such as tin(IV) chloride . Another method includes the condensation of 2-chloro-3-formylquinolines with acetone in the presence of sulfuric acid, followed by bromocyclization and dehydrobromination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Formation of dihydrofuroquinoline derivatives.
Substitution: Formation of azidoquinoline or halogenated quinoline derivatives.
Scientific Research Applications
Furo[2,3-b]quinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of furo[2,3-b]quinoline-2-carboxylic acid involves its interaction with various molecular targets. For instance, it can stabilize radicals formed during oxidative stress, thereby protecting biological molecules such as DNA . Additionally, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-c]quinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- 2-Acetylfuro[2,3-b]quinoline
Uniqueness
Furo[2,3-b]quinoline-2-carboxylic acid is unique due to its specific furan-quinoline fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities .
Properties
IUPAC Name |
furo[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADWQLIHCJPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(OC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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